ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with a 4-fluorophenyl group at position 4 and a sulfanyl-acetamido-linked triazolothiazole moiety at position 2. Its structure integrates multiple pharmacophoric elements:
- Thiophene carboxylate: Enhances bioavailability and metabolic stability due to esterification .
- Triazolothiazole: Contributes to π-π stacking and hydrogen bonding, critical for interactions with biological targets .
- 4-Fluorophenyl group: Modulates electronic properties and lipophilicity, influencing receptor binding .
Synthetic routes for analogous triazolothiazoles involve S-alkylation of triazole-thiones with α-halogenated ketones under basic conditions . The compound’s structure has been confirmed via ¹H/¹³C-NMR, IR (e.g., absence of νS-H at ~2500–2600 cm⁻¹, presence of νC=S at ~1247–1255 cm⁻¹), and elemental analysis .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S3/c1-2-33-23(32)21-18(15-8-10-17(26)11-9-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJAWZBNZDBUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound and similar thiophene derivatives.
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often employs various methods including traditional reactions like the Gewald reaction and modern techniques such as microwave-assisted synthesis. Recent studies have highlighted the efficiency of these methods in producing compounds with diverse biological profiles .
Anticancer Activity
Thiophene derivatives, including the compound , have shown significant anticancer properties. The activity can be attributed to their ability to inhibit key cellular pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HEPG-2 and MCF-7 . The presence of specific functional groups like the triazole and thiazole rings enhances their cytotoxicity through mechanisms that may involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)-... | HEPG-2 | TBD |
| Ethyl 4-(4-fluorophenyl)-... | MCF-7 | TBD |
| Doxorubicin | HEPG-2 | 4.0 |
Antimicrobial Activity
Thiophene derivatives also exhibit antimicrobial properties. In vitro studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds similar to ethyl 4-(4-fluorophenyl)-... were tested using the disk diffusion method against strains like E. coli and S. aureus, showing promising results compared to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of thiophene derivatives is another area of interest. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have indicated that certain thiophene derivatives significantly reduce inflammation markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been correlated with increased potency against cancer cells.
- Ring Structure : The incorporation of triazole and thiazole moieties appears essential for enhancing anticancer activity.
- Linker Variations : Modifications to the acetamido group can also impact biological efficacy.
Case Studies
Several studies have investigated the biological activities of thiophene derivatives:
- Anticancer Study : A series of thiophene-based compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the thiophene core significantly influenced their IC50 values, highlighting the importance of structural optimization .
- Antimicrobial Evaluation : A comprehensive evaluation of various thiophene derivatives revealed a spectrum of antimicrobial activities against multiple bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Research : Animal model studies demonstrated that specific thiophene derivatives could effectively reduce inflammation markers, indicating their potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance, derivatives synthesized from thiazole structures have shown promising activity against various cancer cell lines. In particular, compounds with similar structural features to ethyl 4-(4-fluorophenyl)-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate demonstrated significant cytotoxic effects against human lung adenocarcinoma cells (A549) and other cancer types, with IC50 values indicating strong selectivity and efficacy .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial properties. Thiazole derivatives have been evaluated for their antibacterial and antifungal activities. For example, studies on related triazole compounds showed good to moderate antimicrobial activity against various pathogens . This indicates that this compound could be explored for similar applications.
Agricultural Applications
Plant Protection Agents
Research has indicated that compounds with thiazole and triazole structures can serve as effective plant protection agents. The unique chemical properties of these compounds allow them to act against a variety of agricultural pests and diseases. The synthesis of formulations containing such compounds has been reported to enhance the efficacy of pest control methods .
Chemical Synthesis and Development
Synthesis Techniques
The synthesis of this compound involves well-established chemical reactions such as the Knoevenagel reaction and alkylation processes. These methods are crucial for developing novel derivatives with enhanced biological activities .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Electronic Effects: Fluorine substitution at the phenyl ring (4-position) in the target compound increases electron-withdrawing effects compared to non-fluorinated analogues, improving binding to enzymes like cyclooxygenase-2 (COX-2) .
Bioactivity : Triazolothiadiazoles (e.g., ) exhibit superior antimicrobial activity compared to triazolothiazoles, likely due to thiadiazole’s stronger electron-deficient nature .
Synthetic Flexibility : S-alkylation of triazole-thiones (e.g., ) allows modular substitution, enabling optimization of pharmacokinetic properties (e.g., ethyl carboxylate improves oral bioavailability vs. methyl esters) .
Data Table: Spectral and Physicochemical Comparison
Research Implications and Gaps
- Biological Data: While the target compound’s structural analogs (e.g., ) show antimicrobial and anti-inflammatory activity, direct bioactivity data for the target molecule are absent in the provided evidence.
- Tautomerism : Unlike simpler triazoles (e.g., ’s thione-thiol tautomers), the triazolothiazole core in the target compound exhibits rigid planar geometry, reducing tautomeric variability and enhancing target specificity .
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
- Methodological Answer : A stepwise approach is recommended. First, synthesize the [1,2,4]triazolo[3,4-b][1,3]thiazole core via cyclization of thiosemicarbazide intermediates under reflux in ethanol or acetonitrile. Next, introduce the sulfanyl acetamido group via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis. Final esterification of the thiophene carboxylate requires catalytic H₂SO₄ in ethanol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via column chromatography. Yield optimization (~65–70%) is achieved by controlling stoichiometry (1:1.2 molar ratio for sulfanylation) and reaction time (8–12 hrs) .
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm; thiophene protons at δ 6.5–7.0 ppm) .
- XRD : Resolve crystal packing and hydrogen-bonding networks via single-crystal X-ray diffraction. For example, triazolothiazole derivatives often exhibit planar geometries with π-π stacking .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester; S-H absence confirms successful sulfanylation) .
Q. What strategies assess solubility and stability for experimental design?
- Methodological Answer :
- Solubility : Test in DMSO, THF, and dichloromethane using UV-Vis spectroscopy (λ_max ~280 nm for triazole derivatives). Poor aqueous solubility may require formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C). Monitor via HPLC (C18 column, acetonitrile:water gradient). Thermal stability can be assessed via TGA/DSC (decomposition onset ~200°C for similar triazoles) .
Advanced Research Questions
Q. How can contradictions between experimental data and DFT calculations be resolved?
- Methodological Answer : Discrepancies in bond lengths or electronic properties often arise from approximations in DFT functionals. Validate using:
- B3LYP/6-311+G(d,p) : Compare computed vs. experimental XRD bond lengths (e.g., S–C bonds in triazolothiazole: ~1.75 Å).
- NBO Analysis : Identify hyperconjugative interactions affecting reactivity (e.g., sulfur lone pairs stabilizing the acetamido group) .
- Solvent Effects : Include PCM models to simulate experimental polarity .
Q. What mechanistic insights into biological activity can molecular docking provide?
- Methodological Answer : Target enzymes like COX-2 or bacterial dihydrofolate reductase (DHFR) using AutoDock Vina.
- Docking Protocol : Prepare the ligand with Open Babel (Gasteiger charges), grid box centered on active sites (e.g., DHFR: 20 ų box).
- Key Interactions : Look for hydrogen bonds between the fluorophenyl group and Arg70 (DHFR) or π-stacking with Phe360 (COX-2). Validate via MD simulations (100 ns) to assess binding stability .
Q. How to address regioselectivity challenges in derivatizing the triazolothiazole core?
- Methodological Answer : Regioselectivity in sulfanylation is influenced by electronic effects. Use:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 5-position of triazolothiazole to favor C3 sulfanylation.
- Kinetic Control : Low temperatures (−20°C) and slow reagent addition minimize competing pathways. Confirm regiochemistry via NOESY (proximity of sulfanyl protons to thiophene) .
Q. How to validate synthetic pathways using kinetic studies?
- Methodological Answer : Employ in-situ FT-IR or ReactIR to monitor reaction kinetics. For example:
- Rate Determination : Track disappearance of thiol (–SH) peaks (2550 cm⁻¹) during sulfanylation.
- Activation Energy : Use the Arrhenius equation with rate constants at 25°C, 40°C, and 60°C. For similar triazoles, Eₐ ≈ 50–60 kJ/mol .
Data Contradiction Analysis
- Example : Discrepancies in reported biological activity (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
